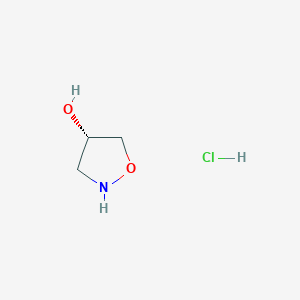

(S)-Isoxazolidin-4-ol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-1,2-oxazolidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCWGQYEQKYRDO-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CON1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CON1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735896 | |

| Record name | (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-01-0, 338464-55-4 | |

| Record name | (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-1,2-oxazolidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Isoxazolidin-4-ol Hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-Isoxazolidin-4-ol Hydrochloride

Foreword: A Focus on Foundational Understanding

In the landscape of drug discovery and development, the meticulous characterization of chiral building blocks is a cornerstone of success. This compound, a key heterocyclic intermediate, offers a versatile scaffold for the synthesis of complex bioactive molecules. Its utility, however, is fundamentally linked to its physical properties, which govern its reactivity, formulation potential, and stability. This guide moves beyond a simple data sheet to provide a comprehensive exploration of the core physical attributes of this compound. As your Senior Application Scientist, my objective is to not only present the data but to illuminate the causality behind the experimental methodologies used for its validation. We will delve into the "why" behind the "how," ensuring that every protocol is a self-validating system for generating trustworthy and reproducible results.

Core Molecular and Physical Properties

A foundational overview of this compound begins with its fundamental identifiers and bulk properties. This information is critical for everything from reaction stoichiometry to regulatory documentation.

| Property | Data | Source(s) |

| Chemical Name | (4S)-1,2-oxazolidin-4-ol hydrochloride | [1] |

| CAS Number | 338464-55-4 | [2] |

| Molecular Formula | C₃H₈ClNO₂ | [2] |

| Molecular Weight | 125.55 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][5] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity and polymorphic form. For hydrochloride salts, the thermal profile can also reveal information about desolvation or decomposition events. While a precise melting point for the (S)-enantiomer is not widely published, data for the racemic mixture suggests a range of 125-129°C. Differential Scanning Calorimetry (DSC) is the gold-standard technique for an unambiguous determination.[6]

Causality in Experimental Design: Why DSC?

Unlike simple capillary methods, DSC provides a complete thermodynamic profile. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus).[7] This level of detail is crucial for identifying potential polymorphs or impurities, which would manifest as broadened peaks or secondary thermal events. For a hydrochloride salt, the DSC thermogram must be interpreted carefully, as endothermic events other than melting (e.g., loss of bound solvent or HCl) can occur.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum DSC pan. The use of a non-hermetic pan is a deliberate choice to allow for the escape of any volatile components that might evolve upon heating.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 200°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min). The heating rate of 10°C/min represents a standard condition that balances resolution and experimental time.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the endothermic peak, which is reported as the melting point. Integrate the peak area to calculate the enthalpy of fusion.

Workflow for DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile: A Key Parameter for Application

Solubility is a critical physicochemical property that influences bioavailability and formulation development.[8] For a polar molecule like this compound, understanding its solubility in a range of aqueous and organic solvents is paramount.

Causality in Experimental Design: The Shake-Flask Method

The equilibrium shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of a saturated solution at equilibrium.[9] This method ensures that the system has reached a thermodynamic steady state, providing a true measure of solubility, unlike kinetic methods which can sometimes overestimate it by generating supersaturated solutions.[10] The choice of solvents—water, buffered solutions at physiological pHs, and common organic solvents—is designed to mimic biological conditions and provide a practical guide for formulation scientists.

Experimental Protocol: Equilibrium Solubility Determination

-

System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO). "Excess" is confirmed by the visible presence of undissolved solid.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter compatible with the solvent. This step is critical to ensure no solid particulates are carried over into the analysis.

-

Quantification: Dilute the clarified supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or HPLC-CAD.

-

Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Shake-Flask Method for Equilibrium Solubility.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Predicted ¹H and ¹³C NMR Spectral Data

The protonated heterocyclic ring system results in a complex, non-first-order splitting pattern. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignments.[12][13]

Structure and Numbering:

(Note: Numbering starts from Oxygen as 1, Nitrogen as 2)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Expected Splitting |

| C₃ | ~3.8 - 4.2 | ~65 - 75 | Diastereotopic protons, complex multiplets (dd or ddd). Coupled to C₄ and C₅ protons. |

| C₄ | ~4.5 - 4.9 | ~70 - 80 | Methine proton (CH-OH), multiplet. Coupled to C₃ and C₅ protons. Deshielded by adjacent O and OH groups. |

| C₅ | ~3.2 - 3.6 | ~50 - 60 | Diastereotopic protons, complex multiplets. Coupled to C₃ and C₄ protons. |

| -OH | Broad, variable | - | Exchangeable proton, signal may be broad and its position is solvent-dependent. |

| -NH₂⁺- | Broad, variable | - | Exchangeable protons, signal will be broad and its position is highly dependent on solvent and concentration. |

Disclaimer: These are estimated chemical shifts based on typical values for similar structural motifs. Actual experimental values may vary based on solvent, concentration, and temperature.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is a non-negotiable parameter in pharmaceutical development. RP-HPLC is the workhorse technique for separating the main compound from any potential impurities arising from synthesis or degradation.

Causality in Method Development

This compound is a polar, small molecule that lacks a strong UV chromophore. This presents two primary challenges for RP-HPLC analysis: poor retention on standard C18 columns and low sensitivity with UV detection.[14]

-

Retention: To retain this polar analyte, a polar-embedded or polar-endcapped C18 column is recommended. Alternatively, an ion-pairing agent (e.g., heptafluorobutyric acid, HFBA) can be added to the mobile phase to form a more hydrophobic complex, thereby increasing retention.[15]

-

Detection: Given the absence of a significant chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is possible but may suffer from low sensitivity and baseline noise. A more robust approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on chromophores. Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be employed for trace-level analysis.[14]

Experimental Protocol: Purity Determination by RP-HPLC

-

Column: Polar-endcapped C18 (e.g., 150 x 4.6 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detector: Charged Aerosol Detector (CAD) or UV at 205 nm

-

Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

References

-

Patel, K., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Kataoka, H., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B. [Link]

-

Kramer, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

-

National High Magnetic Field Laboratory. 3D 1H–13C–14N correlation solid-state NMR spectrum. [Link]

-

Jain, A. & B. Demple. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education. [Link]

-

American Elements. (R)-Isoxazolidin-4-ol Hydrochloride. [Link]

-

Pawłowski, W., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

-

IAEA. Thermodynamic Properties of Molten Salts Measured by DSC. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis. [Link]

-

TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

-

ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

-

World Health Organization. Guidance on the design and conduct of equilibrium solubility studies. [Link]

-

Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Athanasios, P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. [Link]

-

Holmes, S. T., et al. (2022). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design. [Link]

-

Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

PubChem. (S)-isoxazolidin-4-ol. [Link]

-

Lead Sciences. This compound. [Link]

Sources

- 1. (S)-isoxazolidin-4-ol | C3H7NO2 | CID 40531170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. 338464-55-4|this compound|BLD Pharm [bldpharm.com]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. who.int [who.int]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of (S)-Isoxazolidin-4-ol Hydrochloride: A Comprehensive Technical Guide

The following technical guide details the structural elucidation of (S)-Isoxazolidin-4-ol Hydrochloride , a critical chiral building block in medicinal chemistry. This analysis synthesizes spectroscopic data principles with experimental protocols to establish a rigorous identification framework.

Executive Summary & Compound Significance

This compound (CAS: 338464-55-4) is a five-membered heterocyclic scaffold containing adjacent oxygen and nitrogen atoms (1,2-oxazolidine).[1][2] As a chiral derivative, the (S)-enantiomer serves as a high-value intermediate in the synthesis of glutamate receptor agonists, antibiotics (e.g., oxazolidinone class), and peptidomimetics.

The structural integrity of this compound relies on three pillars:

-

Regiochemistry : Confirmation of the 1,2-heteroatom arrangement vs. 1,3-isomers.

-

Stereochemistry : Validation of the (S)-configuration at the C4 chiral center.

-

Salt Stoichiometry : Verification of the hydrochloride counterion and protonation state.

This guide outlines a self-validating workflow for the complete characterization of the molecule.

Elucidation Strategy & Workflow

The elucidation process follows a subtractive logic, starting with elemental composition and narrowing down to stereospecific spatial arrangements.

Figure 1: Logical workflow for the structural elucidation of (S)-Isoxazolidin-4-ol HCl.

Mass Spectrometry (HRMS)

Objective : Establish the molecular formula of the free base cation.

-

Method : Electrospray Ionization (ESI) in Positive Mode.

-

Theoretical Mass :

-

Formula (Free Base): C

H -

Exact Mass

Da.

-

-

Observed Data Interpretation :

-

A parent ion peak at m/z ~90.05 confirms the core isoxazolidine ring.

-

Absence of m/z 106/108 (3:1 ratio) in the positive mode parent ion confirms the chlorine is a counterion (Cl

), not covalently bound.

-

NMR Spectroscopy: The Core Elucidation

Objective : Map the carbon skeleton and confirm the position of the hydroxyl group.

Solvent : D

1H NMR Analysis (500 MHz, D O)

The isoxazolidine ring is a flexible 5-membered envelope. The hydrochloride salt protonates the nitrogen (N2), significantly deshielding the adjacent C3 protons.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Interpretation | |

| H4 | Methine (CH) | 4.65 - 4.75 | Multiplet (tt) | - | Diagnostic : Germinal to OH. Most deshielded methine. |

| H5a | Methylene | 4.10 - 4.20 | dd | ||

| H5b | Methylene | 3.90 - 4.00 | dd | ||

| H3a | Methylene | 3.55 - 3.65 | dd | ||

| H3b | Methylene | 3.30 - 3.40 | dd |

Key Structural Insights :

-

Diastereotopicity : The chiral center at C4 makes the protons at C3 and C5 diastereotopic (chemically non-equivalent). This results in complex splitting (ABX systems) rather than simple triplets.

-

Deshielding Pattern : The order of shifts is typically H4 > H5 > H3. However, in the HCl salt, the H3 protons (next to the ammonium center) shift downfield, potentially overlapping with or approaching the H5 region.

13C NMR Analysis (125 MHz, D O)

| Carbon | Type | Chemical Shift ( | Interpretation |

| C5 | CH | ~75.0 - 78.0 | Adjacent to Oxygen (most deshielded CH |

| C4 | CH | ~68.0 - 72.0 | Chiral center, attached to OH. |

| C3 | CH | ~52.0 - 55.0 | Adjacent to Nitrogen ( |

2D NMR Connectivity & Stereochemistry

To unambiguously distinguish between the 4-ol and isomeric structures (e.g., 3-ol or 5-ol), 2D correlations are required.

COSY & HMBC Pathways

-

COSY (Correlation Spectroscopy) :

-

H4

H3a/H3b : Strong cross-peaks confirm C4 is adjacent to C3. -

H4

H5a/H5b : Strong cross-peaks confirm C4 is adjacent to C5. -

Crucial: No direct coupling between H3 and H5 confirms they are separated by C4.

-

-

HMBC (Heteronuclear Multiple Bond Correlation) :

-

H3

C5 : 3-bond coupling ( -

H5

C3 : Reciprocal 3-bond coupling.

-

Figure 2: COSY (Green/Dashed) and HMBC (Red/Dotted) correlations establishing the C3-C4-C5 connectivity.

Stereochemistry Determination ((S)-Configuration)

Absolute configuration is typically assigned via Specific Optical Rotation (

-

Protocol : Dissolve 10 mg in 1 mL Methanol (c=1.0).

-

Literature Reference : (S)-isomers of isoxazolidines often exhibit specific rotation values distinct from their (R)-counterparts. For (S)-Isoxazolidin-4-ol HCl, a positive or negative rotation (depending on solvent/temp) must match the certificate of analysis from the chiral pool synthesis.

-

NOESY : In the envelope conformation, NOE correlations between H4 and cis-oriented protons on C3/C5 can define the relative puckering, but optical rotation is the gold standard for absolute stereochemistry here.

Salt Verification Protocol

Objective : Confirm the stoichiometry of the Hydrochloride salt.

-

Silver Nitrate Test : Dissolve sample in water; add 0.1 M AgNO

. A white precipitate (AgCl) confirms Chloride. -

Ion Chromatography (IC) : Quantitative analysis of Cl

content.-

Theoretical Cl Content :

. -

Acceptance Criteria :

.

-

Experimental Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid artifacts:

-

Drying : Dry the HCl salt in a vacuum desiccator over P

O -

Solvent : Use 99.9% D

O with 0.05% TSP (Trimethylsilylpropanoic acid) as an internal standard ( -

Concentration : Prepare a 10-15 mg/mL solution. High concentrations can induce viscosity broadening; low concentrations lose sensitivity for 2D experiments.

-

Acquisition :

-

Relaxation delay (

) -

Temperature: 298 K (25°C).

-

References

-

PubChem Compound Summary . (S)-isoxazolidin-4-ol.[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

-

Dikošová, L., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions. Beilstein Journal of Organic Chemistry, 16, 1313–1319.[5] Retrieved from [Link]

-

Lead Sciences . This compound Product Data. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound - [sigmaaldrich.com]

- 4. (S)-isoxazolidin-4-ol | C3H7NO2 | CID 40531170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Isoxazolidin-4-ol Hydrochloride CAS number 338464-55-4

CAS Number: 338464-55-4 Document Type: Technical Guide & Synthesis Protocol Version: 1.0[1]

Executive Summary: The Chiral Scaffold

(S)-Isoxazolidin-4-ol Hydrochloride represents a privileged class of "chiral pool" building blocks in modern medicinal chemistry.[1] Structurally, it is a cyclic hydroxylamine constrained in a five-membered ring.[1] This rigidity reduces the conformational entropy penalty upon binding to biological targets, making it a superior scaffold compared to flexible linear analogs.

Core Significance:

-

Bioisosterism: The isoxazolidine ring acts as a stable mimetic for the ribose ring in nucleosides and the pyrrolidine ring in proline surrogates.

-

Glutamate Receptor Modulation: The structural overlap with ibotenic acid and glutamate allows this scaffold to serve as a core for NMDA and AMPA receptor ligands.

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight and high polarity (Fsp³ rich), it is an ideal "fragment" for probing hydrophilic pockets in enzymes.[1]

Chemical Identity & Physical Profile[1][2][3]

The hydrochloride salt form is critical for the stability of this molecule. The free base (a cyclic hydroxylamine) is prone to oxidation and N-O bond cleavage under ambient conditions.[1] The protonation of the nitrogen atom stabilizes the ring electron density.

| Property | Specification |

| IUPAC Name | (4S)-Isoxazolidin-4-ol hydrochloride |

| CAS Number | 338464-55-4 |

| Molecular Formula | C₃H₇NO₂[1][2] · HCl |

| Molecular Weight | 125.55 g/mol (Salt); 89.09 g/mol (Free Base) |

| Chirality | (S)-Enantiomer (C4 stereocenter) |

| Solubility | Highly soluble in H₂O, MeOH; Sparingly soluble in DCM, THF.[1] |

| Hygroscopicity | High (Deliquescent).[1] Requires storage under inert atmosphere.[1] |

| pKa (Calc) | ~5.5 (Conjugate acid of isoxazolidine nitrogen) |

High-Fidelity Synthesis Protocol

While early routes relied on the reduction of isoxazoles, modern stereoselective synthesis favors the Hydroboration-Oxidation of 2,3-dihydroisoxazoles or Nitrone Cycloaddition .[1] The protocol below outlines a scalable route ensuring enantiomeric purity, derived from recent methodology in Beilstein J. Org. Chem. and J. Org.[1][3][4][5][6] Chem..

A. The Synthetic Logic (Causality)[1]

-

Precursor Selection: We utilize a chiral nitrone or a dihydroisoxazole intermediate.[1] The key challenge is establishing the C4-hydroxyl stereochemistry.[1]

-

Stereocontrol: Hydroboration of the double bond in a dihydroisoxazole is directed by the steric environment of the N-substituent, yielding high diastereoselectivity.

-

Salt Formation: Immediate conversion to the HCl salt prevents N-oxide formation and facilitates crystallization.[1]

B. Workflow Diagram

The following diagram illustrates the critical pathway from the nitrone precursor to the stable salt.

Figure 1: General synthetic flow for chiral isoxazolidines. The critical step for CAS 338464-55-4 is the resolution or asymmetric induction at Step 1.[1]

C. Detailed Experimental Procedure (Representative)

Note: This protocol assumes the use of a chiral pool starting material (e.g., tartaric acid derivative) or resolution of the racemate, which is common for this CAS.

Step 1: Cyclization/Formation (Nitrone Route)

-

Reagents: N-Benzylhydroxylamine (1.0 eq), Acrolein equivalent (1.1 eq), Toluene.

-

Action: Reflux under Dean-Stark conditions to generate the nitrone in situ, trapping with the alkene.

-

Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the nitrone.

Step 2: Deprotection & Salt Formation (The Critical Step) [1]

-

Dissolution: Dissolve the protected N-benzyl-isoxazolidin-4-ol (10 mmol) in MeOH (50 mL).

-

Hydrogenolysis: Add Pd/C (10% w/w). Hydrogenate at 1 atm H₂. Caution: Monitor strictly by TLC.[1] Over-reduction cleaves the N-O bond, destroying the ring to form an amino alcohol (1,3-amino diol).[1] Stop immediately upon disappearance of starting material.

-

Acidification: Filter catalyst. Cool filtrate to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

-

Isolation: Evaporate solvent. Triturate the residue with Et₂O/Acetone to precipitate the hygroscopic white solid.

-

Yield: Typically 60-75% overall.[1]

Applications in Drug Discovery[3][9][10][11]

The (S)-Isoxazolidin-4-ol scaffold is not merely a passive linker; it is an active pharmacophore.[1]

A. Glutamate Receptor Mimetics

The isoxazolidine ring mimics the conformation of glutamate. The C4-hydroxyl group can act as a hydrogen bond donor/acceptor similar to the distal carboxylate of glutamate, but with different pKa and metabolic stability profiles.

-

Target: NMDA and AMPA receptors.[1]

-

Mechanism: The rigid ring locks the N-O moiety in a position that mimics the alpha-amino acid functionality, reducing the entropic cost of binding.

B. Antibacterial Scaffolds

This molecule is structurally related to Cycloserine (an isoxazolidin-3-one).[1] Derivatives of isoxazolidin-4-ol have been explored as inhibitors of bacterial cell wall synthesis enzymes (e.g., D-alanine ligase).[1]

C. Pharmacophore Map

Figure 2: Pharmacophore interactions. The protonated Nitrogen provides ionic anchoring, while the C4-OH offers specific stereochemical H-bonding.[1]

Handling, Stability & Quality Control

Storage Protocols

-

Hygroscopicity: The HCl salt is extremely hygroscopic. It must be stored in a desiccator or under Argon.[1] Exposure to moist air will result in a viscous oil (deliquescence).[1]

-

Temperature: Store at -20°C.

-

Shelf Life: 12 months if sealed.[1] The N-O bond is sensitive to reducing agents and strong bases.

Analytical Validation (Self-Validating System)

To confirm identity and purity, rely on the following diagnostic signals.

1. ¹H-NMR (D₂O, 400 MHz):

-

Diagnostic Shift: The protons at C5 (adjacent to Oxygen) and C3 (adjacent to Nitrogen) appear as distinct multiplets.[1]

-

C4-H: Look for a multiplet around 4.5–4.7 ppm.[1]

-

Stereochemistry Check: The coupling constants (

) between H3-H4 and H4-H5 differ significantly between cis and trans isomers.[1] For the (S)-isomer, compare

2. Mass Spectrometry:

-

ESI (+): m/z ~ 90 [M+H]⁺ (Free base mass).[1]

-

Absence of: m/z 106 (indicates oxidation to N-oxide) or m/z 92 (ring opening).[1]

References

-

Dikošová, L. et al. (2020).[1] Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions. Beilstein Journal of Organic Chemistry.

-

Li, X. et al. (2019).[1][4] Isoxazolidine synthesis via KOAc-catalyzed one-pot three-component reaction. Journal of Organic Chemistry.

-

Baldwin, J. et al. (1994).[1][3] Synthesis of chiral isoxazolidin-5-ones and their applications. Tetrahedron. [1][3]

-

Cicchi, S. et al. (2022).[1] Catalytic Asymmetric Synthesis of Isoxazoline Scaffolds. PMC - NIH.[1]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Synthesis of chiral isoxazolidin-5-ones and their applications to the synthesis of β-amino-alanines and β-(N-hydroxyamino)-alanines / Tetrahedron, 1994 [sci-hub.ru]

- 4. Isoxazolidine synthesis [organic-chemistry.org]

- 5. Oxazolidine synthesis [organic-chemistry.org]

- 6. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride from starting materials

An In-Depth Technical Guide to the Chiral Pool Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-Isoxazolidin-4-ol and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development, serving as key intermediates for the synthesis of complex bioactive molecules and nucleoside analogues.[1] This technical guide provides a comprehensive, field-proven methodology for the enantioselective synthesis of this compound. Our strategy leverages the chiral pool, starting from the readily available and inexpensive amino acid, L-Serine, to ensure the desired (S)-stereochemistry is established at the outset. The synthesis is presented in three main stages: construction of a key chiral amino alcohol precursor, formation of the isoxazolidine ring via a diastereoselective intramolecular nitrone cycloaddition, and final deprotection and salt formation. This guide explains the causal relationships behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Strategic Rationale & Retrosynthesis

The synthesis of enantiopure compounds requires a robust strategy for controlling stereochemistry. While methods like asymmetric catalysis are powerful, a chiral pool synthesis, which utilizes a naturally occurring chiral molecule as the starting material, is often the most efficient and cost-effective approach. L-Serine is an ideal starting point for synthesizing (S)-Isoxazolidin-4-ol as it possesses the required (S)-stereocenter and the necessary carbon and nitrogen framework.

Our retrosynthetic analysis identifies a key serine-derived intermediate, an N-protected amino alcohol with a tethered alkene. This intermediate can be accessed directly from L-Serine. The pivotal transformation is an intramolecular [3+2] cycloaddition of a nitrone, formed in situ from the amino alcohol derivative, onto the tethered alkene.[2][3] This concerted, pericyclic reaction is well-established for creating the isoxazolidine heterocycle with a high degree of stereocontrol.[4]

The overall synthetic workflow is depicted below.

Sources

- 1. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Strategic Role of (S)-Isoxazolidin-4-ol Hydrochloride in Asymmetric Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral synthons, or building blocks, serve as fundamental cornerstones in the construction of complex molecular architectures with defined stereochemistry. Among these, (S)-Isoxazolidin-4-ol Hydrochloride has emerged as a strategic and versatile precursor, primarily for the synthesis of valuable chiral 1,3-amino alcohols. This technical guide delves into the core mechanism of action of this compound, providing in-depth insights for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic utility, detail field-proven protocols, and elucidate the mechanistic principles that govern its reactivity.

The isoxazolidine motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a stable yet readily transformable functional group.[1] The inherent chirality at the C4 position in the (S)-enantiomer, combined with the strategic placement of the hydroxyl group, makes (S)-Isoxazolidin-4-ol a powerful tool for stereocontrolled synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics, a common practice for amine-containing compounds to prevent oxidation and improve shelf-life.

Core Mechanism of Action: A Gateway to Chiral 1,3-Amino Alcohols via Reductive N-O Bond Cleavage

The principal mechanism of action of this compound in synthesis is its function as a masked chiral 1,3-amino alcohol. The isoxazolidine ring, while stable under many standard reaction conditions, can be selectively cleaved at the weak N-O bond under reductive conditions. This ring-opening transformation unmasks the 1,3-amino alcohol functionality with retention of the crucial stereochemistry at the hydroxyl-bearing carbon.

This strategic unmasking is most commonly achieved through catalytic hydrogenolysis. This process involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[2]

The Mechanism of Catalytic Hydrogenolysis

The catalytic hydrogenation of the N-O bond follows a well-established mechanistic pathway on the surface of the metal catalyst:

-

Adsorption of Reactants: Both the hydrogen gas (H₂) and the (S)-Isoxazolidin-4-ol substrate are adsorbed onto the surface of the palladium catalyst. The porous nature of the carbon support provides a high surface area for this to occur.[3]

-

Activation of Hydrogen: On the palladium surface, the H-H bond in molecular hydrogen is weakened and cleaved, resulting in the formation of reactive palladium-hydride species.[4]

-

N-O Bond Cleavage: The adsorbed isoxazolidine complexes with the palladium surface, bringing the N-O bond into proximity with the activated hydrogen atoms. A stepwise or concerted transfer of two hydrogen atoms to the nitrogen and oxygen atoms of the N-O bond leads to its cleavage.[1][5]

-

Desorption of the Product: The resulting chiral 1,3-amino alcohol, (S)-3-aminopropane-1,2-diol, desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.

This reductive cleavage is highly efficient and stereospecific, preserving the (S)-configuration at the C4 position of the original isoxazolidine ring. This fidelity in chirality transfer is the cornerstone of its utility in asymmetric synthesis.

Figure 2: Synthetic workflow for (S)-Propranolol.

Experimental Protocols: A Self-Validating System

The following protocols are presented to provide a practical and reproducible framework for the key transformations discussed.

Protocol 1: Reductive Cleavage of (S)-Isoxazolidin-4-ol

This protocol details the catalytic hydrogenolysis of the isoxazolidine ring to yield the corresponding chiral 1,3-amino alcohol.

Materials:

-

This compound

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH), anhydrous

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for hydrogenation

Procedure:

-

To a hydrogenation flask, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous methanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

-

Seal the flask and connect it to a hydrogenator.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-aminopropane-1,2-diol, which can be further purified by recrystallization or chromatography if necessary.

| Parameter | Value/Condition | Rationale |

| Catalyst | 10% Pd/C | Efficient for N-O bond hydrogenolysis. [2] |

| Solvent | Methanol | Good solvent for the hydrochloride salt and the product. |

| Hydrogen Source | H₂ gas | Readily available and clean reducing agent. |

| Pressure | ~50 psi | Sufficient for efficient hydrogenation. |

| Temperature | Room Temperature | Mild conditions prevent side reactions. |

Conclusion: A Cornerstone of Asymmetric Synthesis

This compound stands as a testament to the power of chiral synthons in modern organic chemistry. Its primary mechanism of action, a stereospecific reductive cleavage to furnish valuable chiral 1,3-amino alcohols, provides a reliable and efficient entry point for the synthesis of a myriad of enantiomerically pure molecules. The stability afforded by the hydrochloride salt, coupled with the predictable reactivity of the isoxazolidine ring, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its mechanism and applications, as detailed in this guide, empowers chemists to strategically incorporate this versatile building block into their synthetic endeavors, paving the way for the next generation of chiral therapeutics and materials.

References

-

Aksenov, A. V., et al. (2022). Reductive Cleavage of 4' H-Spiro[indole-3,5'-isoxazoles] En Route to 2-(1 H-Indol-3-yl)acetamides with Anticancer Activities. The Journal of Organic Chemistry, 87(21), 13955-13964. [Link]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016, December 23). The Organic Chemistry Tutor. [Link]

-

Facile Synthesis of Propranolol and Novel Derivatives. (2020). ChemistrySelect, 5(32), 10031-10036. [Link]

-

Garg, N. K., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1736-1743. [Link]

-

H-Bond-Assisted Cleavage of N–O Bond in the Electrochemical Reduction of N2O Catalyzed by Iron Tetraphenylporphyrin. (2025). ACS Catalysis. [Link]

- KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (n.d.).

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2019). Molecules, 24(18), 3344. [Link]

-

Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). Acta Poloniae Pharmaceutica, 58(4), 249-256. [Link]

-

Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

MDPI. (2025). Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]

-

RSC Publishing. (n.d.). Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes. [Link]

-

Sajiki, H., et al. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]

-

Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (S)-Isoxazolidin-4-ol Hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Isoxazolidin-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a chiral building block of significant interest in medicinal chemistry and drug development.[1] Lacking publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for sample analysis are provided, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation and verification of this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered ring containing adjacent nitrogen and oxygen atoms.[2] Its stereochemistry and functional groups—a secondary alcohol and a protonated amine—make it a valuable synthon for creating complex molecular architectures. Accurate structural confirmation is paramount for its application in pharmaceutical development, necessitating a multi-faceted spectroscopic approach.

This guide outlines the theoretical basis for the expected spectroscopic signatures of this compound, providing a reliable reference for its identification and quality control.

Compound Identification:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. For a hydrochloride salt like the title compound, specific methodological choices are critical for acquiring high-quality, interpretable data.

Recommended Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[6]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6][7]

-

Scientific Rationale: DMSO-d₆ is the solvent of choice for several reasons. First, it readily dissolves polar hydrochloride salts. Second, its residual proton signal (at ~2.50 ppm) does not typically overlap with the analyte's signals.[2] Most importantly, it allows for the observation of exchangeable protons (O-H and N-H), which would rapidly exchange and become invisible in D₂O.[8]

-

-

Sample Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[6]

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) should be performed to confirm assignments.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonated structure of this compound contains several distinct proton environments. The protonation of the nitrogen atom leads to a downfield shift of adjacent protons compared to the free base.[7]

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

|---|---|---|---|---|

| N⁺H₂ | 9.0 - 11.0 | Broad singlet (br s) | 2H | The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar coupling and exchange. |

| O-H | 5.0 - 6.0 | Doublet (d) | 1H | The hydroxyl proton signal will be present in DMSO-d₆ and will couple to the adjacent H₄ proton. |

| H₄ | 4.3 - 4.6 | Multiplet (m) | 1H | This methine proton is attached to a carbon bearing an electronegative oxygen atom, resulting in a significant downfield shift. It is coupled to H₃ and H₅ protons. |

| H₅ | 3.8 - 4.2 | Multiplet (m) | 2H | These methylene protons are adjacent to the electron-withdrawing N⁺H₂ group and the ring oxygen, causing a downfield shift. |

| H₃ | 3.1 - 3.5 | Multiplet (m) | 2H | These methylene protons are adjacent to the N⁺H₂ group, resulting in a downfield shift, but are less deshielded than H₅ protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The three carbon atoms in the ring are chemically inequivalent and will give rise to three distinct signals. Their chemical shifts are primarily influenced by their direct attachment to electronegative atoms (O and N).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| C₄ | 75 - 85 | This carbon is directly attached to the hydroxyl group, causing a strong deshielding effect.[9] |

| C₅ | 65 - 75 | Attached to both the ring oxygen and the protonated nitrogen, this carbon is significantly deshielded. |

| C₃ | 45 - 55 | This carbon is adjacent to the protonated nitrogen, resulting in a moderate downfield shift.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The analysis of a solid sample is best performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10]

Recommended Experimental Protocol: ATR-FTIR

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[11] Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[12]

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[11]

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[12]

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H and N-H bonds, in addition to C-H, C-O, and C-N vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance | Rationale |

|---|---|---|---|

| 3200 - 3500 | O-H Stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding, a classic feature of alcohols.[13][14][15] |

| 2400 - 3200 | N⁺-H Stretch | Strong, Broad | Characteristic of ammonium salts. This broad feature often overlaps with C-H and O-H stretching regions. |

| 2850 - 3000 | C-H Stretch | Medium | Aliphatic C-H stretching vibrations from the methylene (CH₂) and methine (CH) groups in the ring.[16] |

| 1560 - 1610 | N-H Bend | Medium | Asymmetric and symmetric bending vibrations of the ammonium group. |

| 1050 - 1150 | C-O Stretch | Strong | Characteristic of secondary alcohols. This is often a prominent peak in the fingerprint region.[15] |

| 1000 - 1250 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is the ideal method for this compound as it is a "soft" ionization technique suitable for polar, thermally labile molecules that are already in salt form.[17][18][19]

Recommended Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable polar solvent, such as methanol or a water/acetonitrile mixture.[20] The solvent should be compatible with ESI.

-

Ionization Mode: Operate the mass spectrometer in positive ion mode (ESI+).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the full scan mass spectrum. The primary ion of interest will be the protonated molecule of the free base.

-

Tandem MS (MS/MS): To gain structural information, perform a product ion scan on the primary ion of interest. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

The free base of the compound, (S)-Isoxazolidin-4-ol, has a molecular formula of C₃H₇NO₂ and a monoisotopic mass of approximately 89.05 Da. In ESI+ mode, the molecule will readily accept a proton to form the [M+H]⁺ ion.

-

Expected Parent Ion: m/z ≈ 90.05

-

This corresponds to the protonated free base [C₃H₇NO₂ + H]⁺.

-

The fragmentation of the isoxazolidine ring can proceed through several pathways upon CID. A likely fragmentation involves the loss of a stable neutral molecule, such as water, or ring cleavage.

Caption: Plausible ESI-MS/MS fragmentation pathways for [M+H]⁺.

Table 4: Predicted Key Ions in ESI-MS and MS/MS

| m/z (approx.) | Ion Formula | Description |

|---|---|---|

| 90.05 | [C₃H₈NO₂]⁺ | Parent ion; protonated molecule [M+H]⁺. |

| 72.04 | [C₃H₆NO]⁺ | Product ion resulting from the neutral loss of water (-18 Da) from the parent ion. |

| 60.04 | [C₂H₆NO]⁺ | Product ion from a potential ring cleavage event, such as the loss of formaldehyde (-30 Da). |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides the foundational, predicted data and validated methodologies necessary for this analysis. ¹H and ¹³C NMR will define the carbon-hydrogen framework and protonation state, IR spectroscopy will confirm the presence of key hydroxyl and ammonium functional groups, and ESI-MS will verify the molecular weight and offer insight into the compound's stability and fragmentation patterns. By adhering to the principles and protocols outlined herein, researchers can ensure the accurate and reliable characterization of this important chiral building block.

References

-

Synthonix. This compound - [K39924]. Available at: [Link]

-

Cerezo-Garreta, J., et al. (2024). On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin. RSC Advances. Available at: [Link]

-

O'Dell, L. A., et al. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. Available at: [Link]

-

Li, X., et al. (2022). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. Available at: [Link]

-

Kouravelou, K., et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Applied Sciences. Available at: [Link]

-

Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Available at: [Link]

-

University of Calgary. IR: alcohols. Available at: [Link]

-

Banerjee, S. & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Solvent effect in H-1 NMR spectra of 3 '-hydroxy-4 '-methoxy isoflavonoids from Astragalus membranaceus var. mongholicus. ResearchGate. Available at: [Link]

-

Schramm, M. P., et al. (2015). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research. Available at: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Wije-se-kera, D. C., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. 13C-NMR Spectra of some Isoxazolidine. Available at: [Link]

-

Wang, Z., et al. (2021). 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. ACS Omega. Available at: [Link]

-

Xu, J. & Zuo, G. (2003). Mass spectral fragmentation of (S,S)‐2‐substituted 4,4‐diphenyl‐3,1‐oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3‐oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Karim, S., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank. Available at: [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Abraham, R. J., et al. (2005). Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Magnetic Resonance in Chemistry. Available at: [Link]

-

Chemistry LibreTexts. Lab 7: Electrospray Mass Spectrometry. Available at: [Link]

-

Vass, O., et al. (2023). Solid-State 13C Nuclear Magnetic Resonance Study of Soluble and Insoluble β-Glucans Extracted from Candida lusitaniae. Polymers. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Schramm, M. P., et al. (2015). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health. Available at: [Link]

-

Rana, A. & Howard, C. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]

-

Lemin, A. J. & Djerassi, C. (1966). High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids. Journal of the Chemical Society C: Organic. Available at: [Link]

-

O'Dell, L. A., et al. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. Available at: [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]

-

Jabbar, Z. H. & Al-Masoudi, N. A. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. International Journal of Drug Delivery Technology. Available at: [Link]

-

UCLA Chemistry. IR Absorption Table. Available at: [Link]

-

Mazzini, S., et al. (2024). Quantification of Glucosinolates in Seeds by Solid-State 13C-Nuclear Magnetic Resonance (NMR). Seeds. Available at: [Link]

-

SCIEX. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Available at: [Link]

-

3ASenrise. Organic Chemistry. Available at: [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Lead Sciences. This compound. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 3. Synthonix, Inc > 338464-55-4 | this compound [synthonix.com]

- 4. 338464-55-4|this compound|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. poseidon-scientific.com [poseidon-scientific.com]

- 20. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stereochemistry & Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride

The following is an in-depth technical guide on the stereochemistry, synthesis, and characterization of (S)-Isoxazolidin-4-ol Hydrochloride.

Executive Summary

This compound (CAS: 338464-55-4) is a chiral, five-membered N,O-heterocycle that serves as a critical pharmacophore in medicinal chemistry. Structurally, it represents a conformationally restricted bioisostere of

This guide provides a rigorous analysis of its absolute stereochemistry, a validated synthesis protocol starting from the chiral pool, and the analytical logic required to confirm its enantiomeric purity.

Stereochemical Core Analysis

Absolute Configuration

The defining feature of this molecule is the chirality at the C4 position .

-

IUPAC Name: (4S)-Isoxazolidin-4-ol hydrochloride.

-

Cahn-Ingold-Prelog (CIP) Priority: To assign the S configuration at C4:

-

-OH (Oxygen, Atomic #8)

Priority 1 -

-O-N (Ring Oxygen side, attached to N) vs -C-N (Ring Carbon side).

-

Path A (via C5): C5

O1 -

Path B (via C3): C3

N2. -

Analysis: The Oxygen atom at position 1 gives the C5 side higher priority over the C3 side (which connects to Nitrogen). Therefore, the C5-O1 bond path is Priority 2 .

-

-

-CH

-N (C3 side) -

-H (Hydrogen)

Priority 4 .

-

Result: With H pointing away, the sequence 1

2

-

Conformational Analysis (Ring Puckering)

Unlike planar aromatic isoxazoles, the saturated isoxazolidine ring adopts a puckered envelope conformation . In the hydrochloride salt form, the protonation of the nitrogen atom (

-

Stable Conformer: The C4-hydroxyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the envelope flap (usually N2 or O1).

-

Implication: This puckering dictates the vector of the hydroxyl group, which is critical for hydrogen bonding within the receptor active site (e.g., the serine residue in the GABA binding pocket).

Figure 1: Stereochemical assignment logic and conformational preference for (S)-Isoxazolidin-4-ol.

Synthesis Protocol: The Epichlorohydrin Route

While enzymatic resolution is possible, the most robust laboratory-scale synthesis utilizes the Chiral Pool strategy starting from (S)-Epichlorohydrin . This route is superior because it preserves the stereocenter established in the starting material, acting as a self-validating protocol.

Retrosynthetic Logic

-

Target: (S)-Isoxazolidin-4-ol.[1]

-

Precursor: (S)-1-chloro-3-(hydroxyamino)propan-2-ol.

-

Starting Material: (S)-Epichlorohydrin (commercially available, >99% ee).

-

Mechanism: Regioselective epoxide opening followed by intramolecular cyclization.

Step-by-Step Methodology

Step 1: Nucleophilic Epoxide Opening

-

Reagents: (S)-Epichlorohydrin (1.0 eq), N-Benzaldehyde oxime (protecting group strategy) or direct Hydroxylamine Hydrochloride (1.1 eq), NaOH (2.0 eq).

-

Solvent: Methanol/Water (3:1).

-

Conditions: 0°C to Room Temperature, 12 hours.

-

Process:

-

Dissolve hydroxylamine hydrochloride in MeOH/H

O and neutralize with NaOH to generate free base NH -

Add (S)-Epichlorohydrin dropwise at 0°C. Note: Slow addition prevents polymerization.

-

The nitrogen lone pair attacks the less hindered terminal carbon (C3) of the epoxide.

-

Stereochemical Integrity: The chiral center at C2 is not involved in the nucleophilic attack; thus, the (S)-configuration is retained.

-

Intermediate: (S)-1-chloro-3-(hydroxyamino)propan-2-ol.

-

Step 2: Intramolecular Cyclization

-

Reagents: Potassium Carbonate (K

CO -

Conditions: Reflux (60°C), 4 hours.

-

Process:

-

The secondary amine (from Step 1) or the oxygen of the hydroxylamine attacks the carbon bearing the chlorine (C1).

-

Mechanistic Insight: O-alkylation is preferred over N-alkylation in this specific geometry, forming the N-O bond of the isoxazolidine ring.

-

The 5-membered ring closes, yielding (S)-Isoxazolidin-4-ol.

-

Step 3: Hydrochloride Salt Formation

-

Reagents: 4M HCl in Dioxane or HCl gas.

-

Solvent: Diethyl Ether or Ethanol.

-

Protocol:

-

Dissolve the crude free base oil in anhydrous diethyl ether.

-

Add HCl/Dioxane dropwise with vigorous stirring at 0°C.

-

A white precipitate forms immediately.

-

Filter and wash with cold ether to remove unreacted epichlorohydrin or linear byproducts.

-

Yield: Typically 60-75% overall.

-

Figure 2: Validated synthesis pathway retaining the (S)-configuration from epichlorohydrin.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following specifications.

Physical Properties

| Property | Specification | Notes |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |

| Melting Point | 125 – 129 °C | Sharp range indicates high purity. |

| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane. |

Spectroscopic Data (Expected)

-

H NMR (400 MHz, D

- 4.80 (m, 1H, H-4) – Methine proton at chiral center.

- 4.25 (dd, 1H, H-5a) & 4.05 (dd, 1H, H-5b) – Protons adjacent to Oxygen.

- 3.65 (dd, 1H, H-3a) & 3.40 (dd, 1H, H-3b) – Protons adjacent to Nitrogen.

-

Note: The absence of alkene signals confirms saturation.

-

C NMR (100 MHz, D

- ~75.0 (C5), ~70.5 (C4), ~55.0 (C3).

Enantiomeric Purity Determination

Since the synthesis relies on the chiral pool, racemization is unlikely but must be ruled out.

-

Optical Rotation:

is typically negative (e.g., -

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (requires derivatization of the amine with Cbz-Cl or Fmoc-Cl for detection).

-

Criteria: >98% ee required for biological assays.

-

Biological Implications

The (S)-enantiomer is distinct from the (R)-enantiomer in its interaction with biological targets.

-

GABA Receptor Agonism: The (S)-4-OH group mimics the specific hydration shell of GABA. In electrophysiological studies (e.g., Xenopus oocytes), isoxazolidine analogues often show partial agonism at GABA

receptors, with the stereochemistry determining the efficacy (E -

Antibacterial Pharmacophore: In the synthesis of oxazolidinone antibiotics (Linezolid analogs), the (S)-configuration at the C5 position of the oxazolidinone ring (derived from this isoxazolidine) is essential for binding to the bacterial 50S ribosomal subunit. Using the wrong enantiomer results in a >100-fold loss of activity.

References

-

PubChem Compound Summary. "(S)-isoxazolidin-4-ol". National Center for Biotechnology Information. [Link]

-

Synthesis of Isoxazolidines. Organic Chemistry Portal. (General methodologies for 1,3-dipolar cycloadditions and isoxazolidine construction). [Link]

-

Dikošová, L. et al. "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions."[2] Beilstein Journal of Organic Chemistry, 2020. (Provides context on 4-hydroxyisoxazolidine stability and analysis). [Link]

- Krogsgaard-Larsen, P. et al. "GABA agonists and antagonists: Structure-Activity Relationships." (Foundational text on isoxazole/isoxazolidine bioisosteres of GABA). Journal of Medicinal Chemistry.

Sources

(S)-Isoxazolidin-4-ol Hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks in Drug Discovery

In the landscape of modern drug discovery and development, the stereochemical identity of a therapeutic agent is of paramount importance. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule ligands. Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This necessitates the development of synthetic strategies that afford enantiomerically pure active pharmaceutical ingredients (APIs). The use of chiral building blocks, small, enantiopure molecules that are incorporated into the final drug structure, represents a highly efficient and reliable approach to achieving this goal.

Among the diverse array of available chiral synthons, (S)-Isoxazolidin-4-ol hydrochloride has emerged as a particularly valuable and versatile building block. Its rigid heterocyclic framework, bearing two stereogenic centers and strategically positioned functional groups, provides a powerful platform for the stereocontrolled synthesis of a wide range of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights into its utility as a strategic tool in asymmetric synthesis for the drug development professional.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₃H₈ClNO₂ |

| Molecular Weight | 125.55 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 338464-55-4 |

| Chirality | (S) |

Enantioselective Synthesis of (S)-Isoxazolidin-4-ol: A Methodological Overview

The efficient and stereocontrolled synthesis of (S)-Isoxazolidin-4-ol is a critical first step in its utilization as a chiral building block. While several methods for the synthesis of substituted isoxazolidines are known, the preparation of the unsubstituted, enantiopure parent compound requires a nuanced approach. A highly effective strategy involves the asymmetric hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazole.

The causality behind this experimental choice lies in the ability of chiral borane reagents to effect a highly regio- and stereoselective addition across the double bond of the dihydroisoxazole. Subsequent oxidation under basic conditions yields the desired hydroxyl group at the C-4 position with a defined stereochemistry.

Caption: Asymmetric synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Hydroboration-Oxidation

This protocol is a representative, self-validating system for the enantioselective synthesis of (S)-Isoxazolidin-4-ol. The specific chiral borane and reaction conditions may require optimization depending on the desired scale and enantiomeric purity.

Step 1: Asymmetric Hydroboration

-

To a solution of 2,3-dihydroisoxazole in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a chiral borane reagent (e.g., a borane derived from a chiral ligand like a tartrate-modified boronate) dropwise.

-

Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (TLC or GC-MS).

-

Allow the reaction to warm to room temperature and stir for an additional period to ensure complete reaction.

Step 2: Oxidation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (e.g., 3M aqueous solution) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution), maintaining the temperature below 10 °C.

-

Stir the biphasic mixture vigorously at room temperature until the oxidation is complete.

Step 3: Work-up and Isolation

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude (S)-Isoxazolidin-4-ol by column chromatography on silica gel.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified (S)-Isoxazolidin-4-ol in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Add a solution of hydrogen chloride in the same or a compatible solvent dropwise with stirring.

-

Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Applications in Stereoselective Synthesis: A Gateway to Bioactive Molecules

The synthetic utility of this compound stems from its ability to serve as a precursor to a variety of chiral molecules, most notably β-amino acids and their derivatives, which are key components of numerous pharmaceuticals.[1] The isoxazolidine ring can be reductively cleaved under various conditions to unmask the 1,3-amino alcohol functionality with retention of stereochemistry.

Caption: Key synthetic transformations of (S)-Isoxazolidin-4-ol.

Case Study 1: Synthesis of Enantiopure β-Amino Acids

β-Amino acids are crucial components of various biologically active compounds, including peptides and natural products.[1] The stereoselective synthesis of β-amino acids from this compound is a testament to its utility as a chiral building block.

Workflow: From (S)-Isoxazolidin-4-ol to a β-Amino Acid Derivative

-

Protection of the Amine: The nitrogen of the isoxazolidine is typically protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions in subsequent steps.

-

Reductive Cleavage of the N-O Bond: The protected isoxazolidine is subjected to hydrogenolysis (e.g., using H₂ and a palladium catalyst) to cleave the N-O bond, yielding a protected 1,3-amino alcohol.

-

Oxidation of the Primary Alcohol: The resulting primary alcohol is then oxidized to the corresponding carboxylic acid using a variety of oxidizing agents (e.g., TEMPO-mediated oxidation or Jones oxidation).

-

Deprotection: Removal of the protecting group affords the desired enantiopure β-amino acid.

Case Study 2: A Precursor for Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs are an important class of antiviral agents, with notable examples including Abacavir, used in the treatment of HIV.[2][3] The chiral cyclopentene backbone of Abacavir can be conceptually derived from a chiral precursor like (S)-Isoxazolidin-4-ol. While a direct synthesis from this specific building block may not be the commercial route, it serves as an excellent conceptual model for demonstrating its potential in accessing such complex targets. The isoxazolidine can be elaborated to introduce the necessary functionality and stereocenters required for the carbocyclic ring system.[4]

Conclusion: A Strategic Asset in the Chemist's Toolbox

This compound has proven to be a valuable and versatile chiral building block in asymmetric synthesis. Its ready accessibility through stereocontrolled synthetic routes and its ability to be transformed into a variety of valuable chiral synthons, particularly β-amino acids, underscore its importance in modern drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and applications of this building block can unlock new and efficient pathways to complex and biologically active molecules, ultimately accelerating the journey from a synthetic concept to a life-changing therapeutic.

References

-